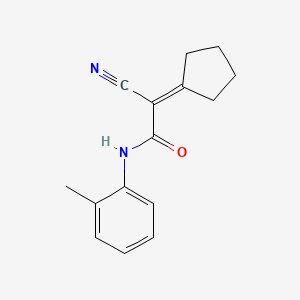
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is an organic compound that belongs to the class of ketones It features a complex structure with multiple cyclopentyl and dimethyl groups, as well as a dimethylamino functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Ketone Backbone: Starting with a suitable precursor, such as a cyclopentyl ketone, the backbone can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions, using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides for alkylation reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone may have applications in:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dicyclopentyl-4,4-dimethyl-1-pentanone: Lacks the dimethylamino group.
1,5-Dicyclopentyl-4,4-dimethyl-5-(methylamino)-1-pentanone: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is unique due to the presence of both cyclopentyl and dimethyl groups, as well as the dimethylamino functional group. This combination of structural features may confer unique chemical and biological properties, making it distinct from similar compounds.
Propiedades
Número CAS |
3853-14-3 |
|---|---|
Fórmula molecular |
C19H35NO |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
1,5-dicyclopentyl-5-(dimethylamino)-4,4-dimethylpentan-1-one |
InChI |
InChI=1S/C19H35NO/c1-19(2,14-13-17(21)15-9-5-6-10-15)18(20(3)4)16-11-7-8-12-16/h15-16,18H,5-14H2,1-4H3 |
Clave InChI |
MJCRLUQNZXBHGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)C1CCCC1)C(C2CCCC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
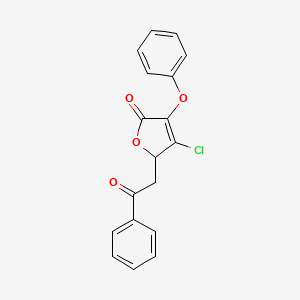
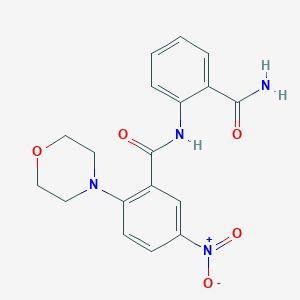

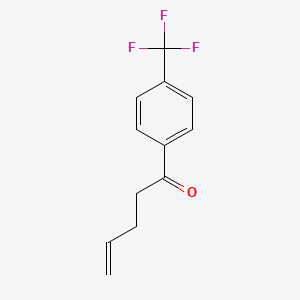
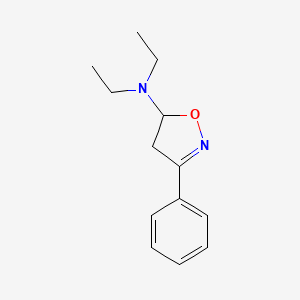
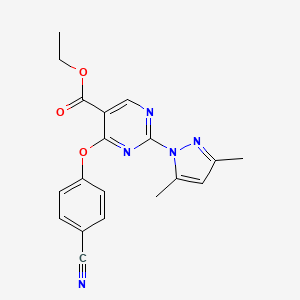
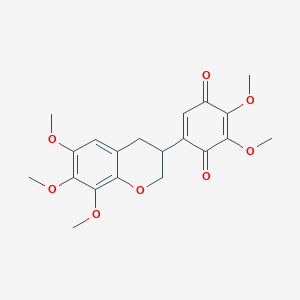
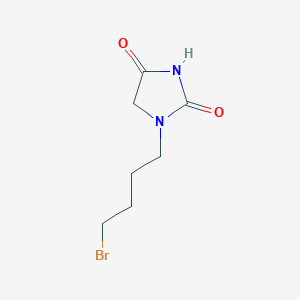


![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)
